![molecular formula C24H42N4O8 B1529123 tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1) CAS No. 1630907-05-9](/img/structure/B1529123.png)
tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)
説明
Molecular Structure Analysis
The molecular structure of “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” is represented by the formula C11H20N2O2 . The InChI code for the compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” has a molecular formula of C11H20N2O2 . Its average mass is 212.289 Da and its monoisotopic mass is 212.152481 Da . The compound is a solid .科学的研究の応用
Synthesis and Structural Analysis
Synthetic Methodologies : The research in synthetic chemistry has led to the development of novel cyclic amino acid esters, including compounds structurally related to tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1). For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction. This process was characterized using high-resolution spectroscopic methods and X-ray diffraction analysis, revealing the compound's bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal structure (Moriguchi et al., 2014).
Crystal Structure Determination : Another related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and its structure confirmed via X-ray diffraction studies. This compound crystallizes in the triclinic space group, exhibiting intermolecular hydrogen bonds and demonstrating the complex structural possibilities for compounds within this chemical family (Naveen et al., 2007).
Chemical Reactivity and Applications
Multicomponent Reactions : The use of tert-butylamine in the presence of catalytic Pd(OAc)2 has been shown to facilitate the synthesis of polysubstituted aminopyrroles from propargyl carbonates, isocyanides, and alcohols or water. This showcases the compound's role in facilitating complex chemical transformations, leading to the generation of valuable heterocyclic compounds (Qiu et al., 2017).
Continuous Flow Synthesis : Research has also explored the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, demonstrating the compound's utility in modern, efficient synthetic processes. This method leverages the in situ hydrolysis of t-butyl esters, highlighting the potential for integrating tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1) derivatives into streamlined manufacturing protocols (Herath & Cosford, 2010).
作用機序
The mechanism of action of “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” is not specified in the available resources. Given its structural similarity to other pyrrole derivatives, it may exhibit similar biological activities.
特性
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



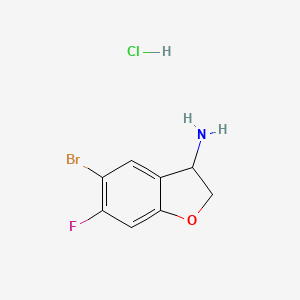
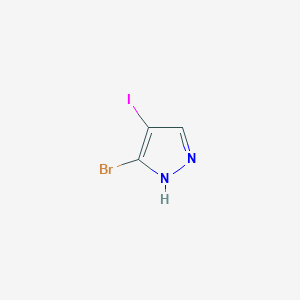
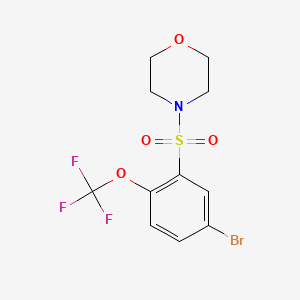

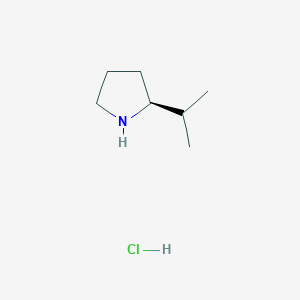

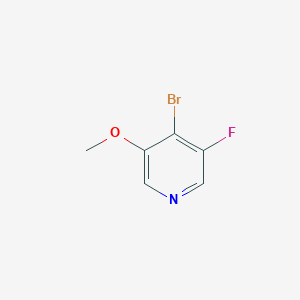
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)


![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)
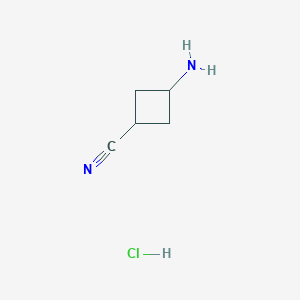
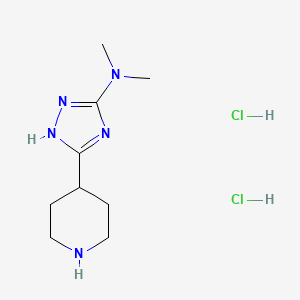
![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)